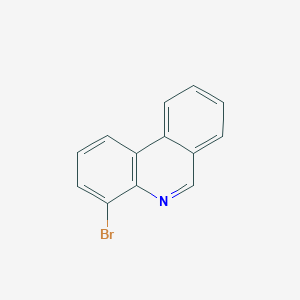
4-Bromophenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenanthridine is a brominated derivative of phenanthridine, a nitrogen-containing heterocyclic compound. Phenanthridine and its derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenanthridine typically involves the bromination of phenanthridine. One common method is the Pschorr cyclization of N-o-aminobenzyl-N-p-toluenesulphonyl-o-bromoaniline, which yields this compound as a product . This reaction is catalyzed by copper and involves the decomposition of diazonium salts.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of bromine or bromine-containing reagents in the presence of catalysts is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The phenanthridine ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminophenanthridine derivative, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromophenanthridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromophenanthridine and its derivatives often involves interaction with biological macromolecules, such as DNA or proteins. The bromine atom can facilitate binding to these targets through halogen bonding or other non-covalent interactions. Additionally, the phenanthridine ring system can intercalate into DNA, disrupting its function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: The parent compound, lacking the bromine atom.
9-Bromophenanthridine: Another brominated derivative with the bromine atom at a different position.
Phenanthroline: A related nitrogen-containing heterocycle with different electronic properties.
Uniqueness: The presence of the bromine atom at the 4-position allows for selective functionalization and the formation of diverse derivatives, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-bromophenanthridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-12-7-3-6-11-10-5-2-1-4-9(10)8-15-13(11)12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGSQQNFXMFJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC=C3)Br)N=CC2=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














